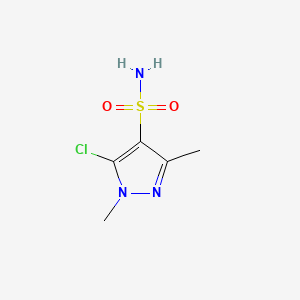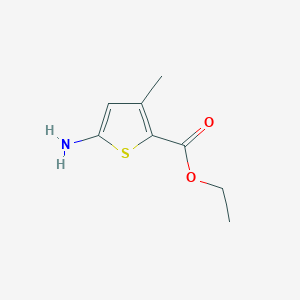
Ethyl 5-amino-3-methylthiophene-2-carboxylate
概要
説明
Ethyl 5-amino-3-methylthiophene-2-carboxylate is a chemical compound with the CAS Number: 88796-28-5 . It has a molecular weight of 185.25 and its IUPAC name is ethyl 5-amino-3-methyl-2-thiophenecarboxylate . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of Ethyl 5-amino-3-methylthiophene-2-carboxylate involves the trituration of the residue with dichloromethane in hexanes . This process yields a colorless solid .Molecular Structure Analysis
The molecular structure of Ethyl 5-amino-3-methylthiophene-2-carboxylate is represented by the InChI Code: 1S/C8H11NO2S/c1-3-11-8(10)7-5(2)4-6(9)12-7/h4H,3,9H2,1-2H3 . The compound has a linear formula of C8H11NO2S .Chemical Reactions Analysis
Thiophene, the core structure of Ethyl 5-amino-3-methylthiophene-2-carboxylate, is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Physical And Chemical Properties Analysis
Ethyl 5-amino-3-methylthiophene-2-carboxylate is a solid . The compound’s SMILES string is CCOC(=O)c1sc©cc1N .科学的研究の応用
Fluorescence Properties
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a compound related to Ethyl 5-amino-3-methylthiophene-2-carboxylate, has been synthesized and its novel fluorescence property investigated. The structural characterization by elementary analysis and MHz spectrometry suggests potential applications in materials science for sensing or imaging purposes (Guo Pusheng, 2009).
Synthetic Utility and Antimicrobial Activities
A key intermediate resembling Ethyl 5-amino-3-methylthiophene-2-carboxylate was prepared via a Gewald reaction and utilized to synthesize different fused and polyfunctional substituted thiophenes. These compounds displayed promising antimicrobial activities, highlighting the synthetic utility and potential pharmacological applications of thiophene derivatives (A. Abu‐Hashem et al., 2011).
Synthesis of Heterocyclic Compounds
Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate's reactions with 1,3-dicarbonyl compounds lead to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates. This process exemplifies the compound's role in synthesizing thieno[3,4-d]pyrimidines, crucial for developing new heterocyclic compounds with potential biological activities (S. A. Ryndina et al., 2002).
Dye Synthesis and Application
Ethyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate was synthesized and used to create monoazo disperse dyes. These dyes exhibited very good levelness and fastness properties on polyester fabric, demonstrating the compound's utility in the synthesis of dyes for textile applications (O. Iyun et al., 2015).
Phase Transfer Catalysis in Synthesis
The synthesis of 3-aminothiophene-2-carboxylates via phase transfer catalysis showcases an eco-friendly approach to constructing methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates. This method highlights the compound's role in green chemistry, providing an efficient pathway to synthesize valuable thiophene derivatives (R. D. Shah, 2011).
Safety And Hazards
特性
IUPAC Name |
ethyl 5-amino-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-11-8(10)7-5(2)4-6(9)12-7/h4H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRFJZLWZKXXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366396 | |
| Record name | ethyl 5-amino-3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-3-methylthiophene-2-carboxylate | |
CAS RN |
88796-28-5 | |
| Record name | ethyl 5-amino-3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

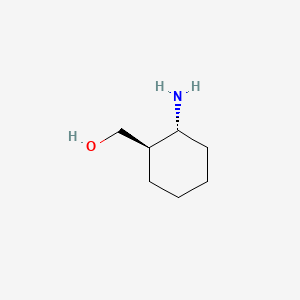
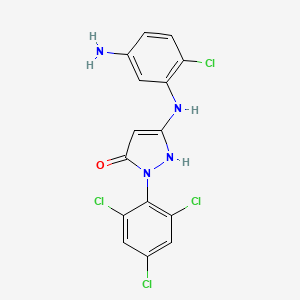
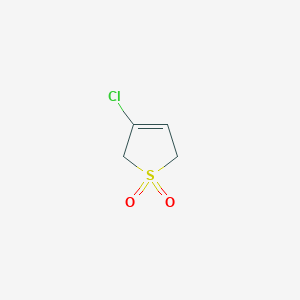
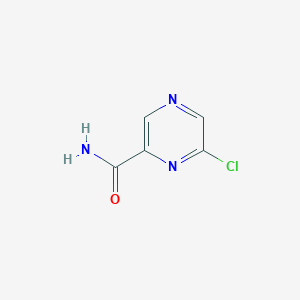
![[4-(3-Methylphenyl)phenyl]acetic acid](/img/structure/B1586019.png)
![4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile](/img/structure/B1586020.png)





